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In Vitro Activity of 3-Amino-N-hydroxypropanamide Hydrochloride: A Technical Overview

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Compound of Interest

Compound Name:

3-Amino-N-hydroxypropanamide
hydrochloride

Cat. No.:

B1377684

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Disclaimer: Extensive literature searches for "**3-Amino-N-hydroxypropanamide hydrochloride**" and its synonym "beta-alanine hydroxamic acid" did not yield sufficient publicdomain data to construct an in-depth technical guide as requested. The available information is largely limited to supplier specifications, with a notable absence of detailed in vitro studies, quantitative activity data, experimental protocols, or defined signaling pathways. One study abstract indicated that certain amide-linked derivatives of beta-alanine hydroxamic acid exhibit weak inhibitory activity against Histone Deacetylase 1 (HDAC1), with IC50 values ranging from 38 to 84 μΜ.[1] However, this pertains to derivatives and not the parent compound, and lacks the detailed experimental methodologies required for a comprehensive guide.

As a result, this document will provide a technical guide on the closely related and extensively researched compound, β -alanine, to demonstrate the requested format and content structure. β -alanine is the structural precursor to **3-Amino-N-hydroxypropanamide hydrochloride** and has a wealth of available in vitro data.

In Vitro Activity of β-Alanine

β-alanine is a non-essential amino acid that is a key precursor in the biosynthesis of carnosine (β-alanyl-L-histidine) in skeletal muscle.[2] In vitro studies have primarily focused on its role in enhancing cellular oxidative metabolism and its impact on gene expression in muscle cell lines.



Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies on β -alanine.

Table 1: Effect of β -Alanine on Gene and Protein Expression in C2C12 Myotubes[3][4]

Target	Treatment	Fold Change (vs. Control)	Method
PPARβ/δ mRNA	800μM β-alanine (24h)	~1.5	qRT-PCR
TFAM Protein	800μM β-alanine (24h)	~1.8	Immunoblotting
Cytochrome c Protein	800μM β-alanine (24h)	~1.6	Immunoblotting
MEF-2 mRNA	800μM β-alanine (24h)	~1.7	qRT-PCR
MEF-2 Protein	800μM β-alanine (24h)	~1.4	Immunoblotting
GLUT4 Protein	800μM β-alanine (24h)	~1.5	Immunoblotting

Table 2: Effect of β-Alanine on Cellular Metabolism in C2C12 Myotubes[3][4]

Parameter	Treatment	% Change (vs. Control)	Method
Oxygen Consumption	800μM β-alanine (24h)	~20% increase	Fluorescence-based assay
Glucose Uptake	800μM β-alanine (24h)	No significant change	Fluorescence-based assay

Experimental Protocols



Cell Culture and Treatment

Mouse C2C12 myoblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. To induce differentiation into myotubes, the growth medium is replaced with DMEM containing 2% horse serum. Differentiated myotubes are then treated with 800 μ M β -alanine or a control (e.g., D-alanine) for 24 hours.[3][4]

Quantitative Real-Time PCR (qRT-PCR)

Total RNA is extracted from C2C12 myotubes using a suitable RNA isolation kit. cDNA is synthesized from the RNA templates. qRT-PCR is performed using gene-specific primers for PPAR β/δ , MEF-2, and a housekeeping gene (e.g., β -actin) for normalization. The relative gene expression is calculated using the $\Delta\Delta$ Ct method.[3]

Immunoblotting

C2C12 myotube lysates are prepared in RIPA buffer. Protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against TFAM, Cytochrome c, MEF-2, GLUT4, and a loading control (e.g., β-actin). After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence detection system.[3][4]

Oxygen Consumption Assay

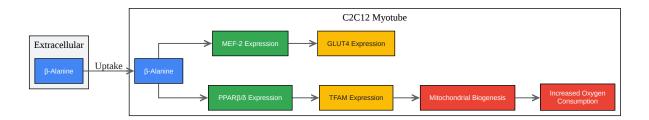
Oxygen consumption in C2C12 myotubes is measured using a commercially available fluorescence-based kit. The assay is based on an oxygen-sensitive fluorescent probe. The fluorescence intensity is inversely proportional to the intracellular oxygen concentration. Measurements are taken over time to determine the rate of oxygen consumption.[3][4]

Glucose Uptake Assay

Glucose uptake is measured using a fluorescently labeled glucose analog (e.g., 2-NBDG). C2C12 myotubes are incubated with the fluorescent glucose analog, and the cellular fluorescence is measured using a fluorescence plate reader.[3]



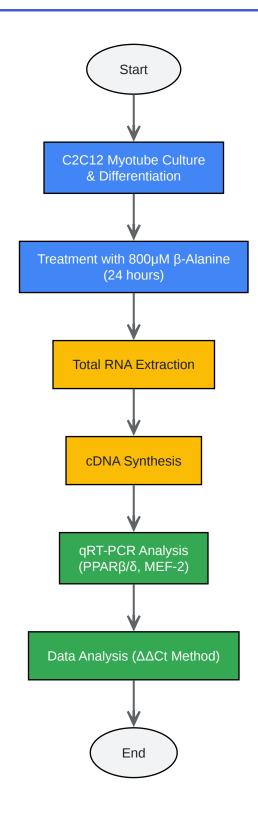
Signaling Pathways and Experimental Workflows



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Caption: Proposed signaling pathway of β -alanine in C2C12 myotubes.

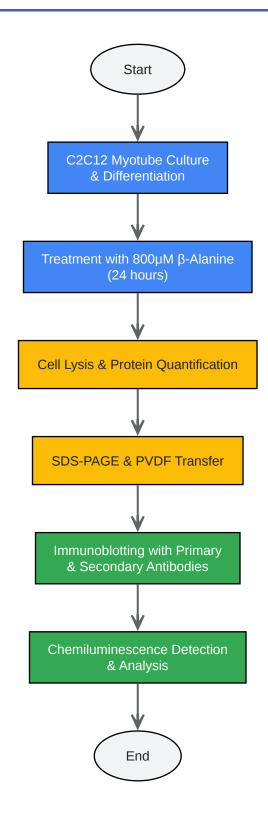




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Caption: Experimental workflow for gene expression analysis.





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Caption: Experimental workflow for protein expression analysis.



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